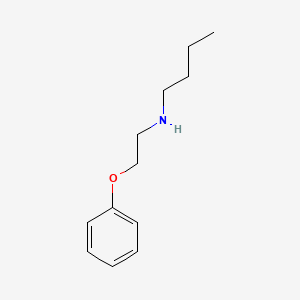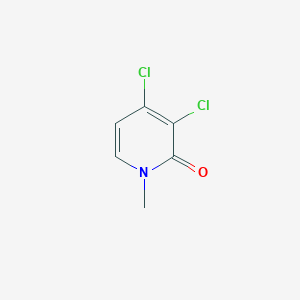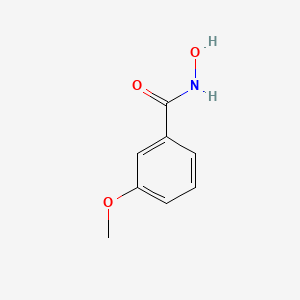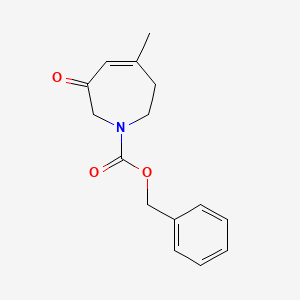
Benzyl 5-methyl-3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 5-methyl-3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate: is an organic compound with the molecular formula C15H17NO3 . This compound is part of the azepine family, which are seven-membered heterocyclic compounds containing nitrogen. It is primarily used in research and development within the fields of organic chemistry and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 5-methyl-3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate typically involves the condensation of benzylamine with a suitable ketoester under acidic or basic conditions. The reaction is followed by cyclization to form the azepine ring. Common reagents used in this synthesis include benzylamine, methyl acetoacetate, and various catalysts such as p-toluenesulfonic acid or sodium ethoxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions:
Oxidation: Benzyl 5-methyl-3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halides, alkoxides, under various conditions depending on the desired product.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated or alkoxylated derivatives.
科学研究应用
Chemistry: Benzyl 5-methyl-3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate is used as a building block in the synthesis of more complex organic molecules. It is valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology: In biological research, this compound can be used to study enzyme interactions and the effects of heterocyclic compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. Its azepine ring structure is found in various drugs, making it a useful scaffold for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties.
作用机制
The mechanism of action of Benzyl 5-methyl-3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate involves its interaction with various molecular targets, depending on its application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The azepine ring can interact with biological macromolecules, altering their function and leading to therapeutic effects.
相似化合物的比较
Benzyl 5-methyl-3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate: shares similarities with other azepine derivatives such as and . These compounds also contain the azepine ring and are used in various therapeutic applications.
Uniqueness: What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. Its benzyl and methyl groups, along with the keto and ester functionalities, provide a versatile framework for further chemical modifications and applications.
属性
分子式 |
C15H17NO3 |
|---|---|
分子量 |
259.30 g/mol |
IUPAC 名称 |
benzyl 4-methyl-6-oxo-3,7-dihydro-2H-azepine-1-carboxylate |
InChI |
InChI=1S/C15H17NO3/c1-12-7-8-16(10-14(17)9-12)15(18)19-11-13-5-3-2-4-6-13/h2-6,9H,7-8,10-11H2,1H3 |
InChI 键 |
NTPPOYBWVUHRNY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)CN(CC1)C(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


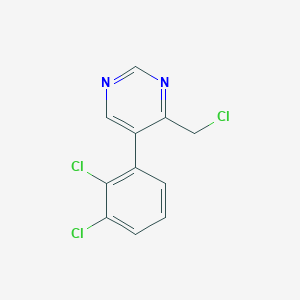
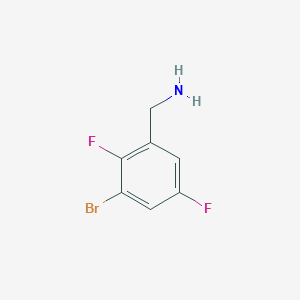
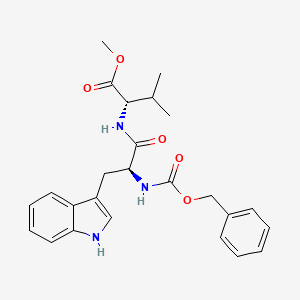
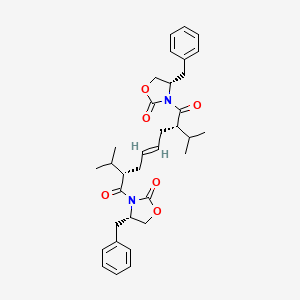
![1,2-bis[4-(4-phenylphenyl)phenyl]ethanone](/img/structure/B13089300.png)
![(2S)-2-amino-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanal](/img/structure/B13089306.png)

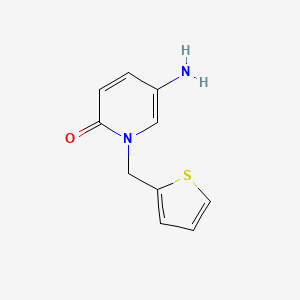
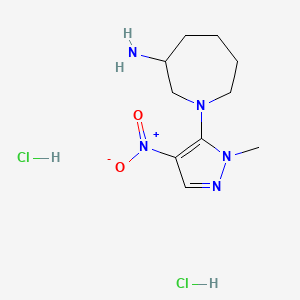
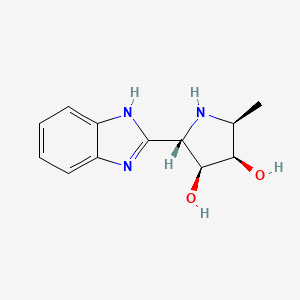
![2-[3-(3,4-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13089320.png)
